molecular formula C16H15Cl2NO3 B4032119 3-[(3,4-Dichlorobenzyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-[(3,4-Dichlorobenzyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B4032119
M. Wt: 340.2 g/mol
InChI Key: MAUNCTTZLOVZAQ-UHFFFAOYSA-N
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Description

3-[(3,4-Dichlorobenzyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a bicyclo[2.2.1]heptene ring system, which is fused with a carboxylic acid and a carbamoyl group attached to a dichlorobenzyl moiety. The compound’s molecular formula is C15H13Cl2NO3, and it has a molecular weight of 326.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dichlorobenzyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, which is then reacted with 3,4-dichlorobenzylamine under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dichlorobenzyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 3-[(3,4-Dichlorobenzyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it inhibits RUNX2-DNA binding, which increases RUNX2 stability and upregulates RUNX2 expression levels. This leads to the downregulation of RUNX2 responsive genes transcription . The compound’s effects are mediated through its binding to specific receptors or enzymes, altering their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3,4-Dichlorobenzyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both carbamoyl and carboxylic acid functional groups. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)methylcarbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3/c17-11-4-1-8(5-12(11)18)7-19-15(20)13-9-2-3-10(6-9)14(13)16(21)22/h1-5,9-10,13-14H,6-7H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUNCTTZLOVZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(=O)NCC3=CC(=C(C=C3)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(3,4-Dichlorobenzyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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3-[(3,4-Dichlorobenzyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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3-[(3,4-Dichlorobenzyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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3-[(3,4-Dichlorobenzyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 5
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3-[(3,4-Dichlorobenzyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 6
3-[(3,4-Dichlorobenzyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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